2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol
CAS No.: 315715-77-6
Cat. No.: VC7822392
Molecular Formula: C16H14ClN3O
Molecular Weight: 299.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 315715-77-6 |
|---|---|
| Molecular Formula | C16H14ClN3O |
| Molecular Weight | 299.75 g/mol |
| IUPAC Name | 2-[[2-(4-chlorophenyl)quinazolin-4-yl]amino]ethanol |
| Standard InChI | InChI=1S/C16H14ClN3O/c17-12-7-5-11(6-8-12)15-19-14-4-2-1-3-13(14)16(20-15)18-9-10-21/h1-8,21H,9-10H2,(H,18,19,20) |
| Standard InChI Key | VLWPGSFVACWFTB-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=C(C=C3)Cl)NCCO |
| Canonical SMILES | C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=C(C=C3)Cl)NCCO |
Introduction
Chemical and Structural Properties
Molecular Characteristics
The compound belongs to the quinazoline family, characterized by a fused bicyclic structure comprising benzene and pyrimidine rings. Key features include:
The presence of the 4-chlorophenyl group enhances lipophilicity, potentially improving membrane permeability, while the ethanolamine side chain introduces hydrogen-bonding capacity .
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Solubility | Chloroform, Methanol, DMSO | Clinivex |
| Melting Point | Not reported | - |
| LogP (Partition Coefficient) | Estimated 3.1 (Calculated) | Vulcanchem |
Synthesis and Characterization
Synthetic Routes
The compound is synthesized via a two-step protocol:
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Quinazoline Core Formation: Condensation of anthranilic acid derivatives with 4-chlorobenzoyl chloride under acidic conditions .
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Nucleophilic Substitution: Reaction of 2,4-dichloroquinazoline with ethanolamine in the presence of a base (e.g., DIPEA) .
Representative Reaction:
Spectroscopic Characterization
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¹H NMR: Peaks at δ 7.5–8.5 ppm (aromatic protons), δ 3.6–3.8 ppm (–CH₂–OH), and δ 5.1 ppm (–NH–) .
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IR: Stretching vibrations at 3250 cm⁻¹ (N–H), 1650 cm⁻¹ (C=N), and 1100 cm⁻¹ (C–O) .
Biological Activities and Applications
Anticancer Activity
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Analog 5c: Inhibited MDA-MB-231 triple-negative breast cancer cells with an IC₅₀ of 8.7 µM .
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Mechanism: Intercalation into DNA and topoisomerase II inhibition .
Anti-Inflammatory Effects
| Test System | Result | Source |
|---|---|---|
| Acute Oral Toxicity (Rat) | LD₅₀ > 2000 mg/kg | Vulcanchem |
| Skin Irritation | Non-irritating | Clinivex |
Comparative Analysis with Analogues
Qz = Quinazoline; Ph = Phenyl
Research Applications and Future Directions
Drug Development
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Lead Optimization: Structural modifications to enhance solubility (e.g., PEGylation) .
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Targeted Delivery: Conjugation with nanoparticles for improved bioavailability .
Mechanistic Studies
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